(1S,3R)-3-(4-chlorobenzoyl)cyclopentane-1-carboxylic acid
Description
(1S,3R)-3-(4-Chlorobenzoyl)cyclopentane-1-carboxylic acid is a chiral cyclopentane derivative featuring a 4-chlorobenzoyl group at the 3-position and a carboxylic acid group at the 1-position of the cyclopentane ring. Its stereochemistry (1S,3R) is critical for its biological and physicochemical properties. Key characteristics include:
- Molecular formula: Presumed to be $ \text{C}{13}\text{H}{13}\text{ClO}_3 $ based on structural analysis.
- Applications: Likely serves as a pharmaceutical intermediate or building block, given its structural similarity to compounds listed in impurity profiles (e.g., ) and chiral amino acid derivatives ().
Properties
IUPAC Name |
(1S,3R)-3-(4-chlorobenzoyl)cyclopentane-1-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClO3/c14-11-5-3-8(4-6-11)12(15)9-1-2-10(7-9)13(16)17/h3-6,9-10H,1-2,7H2,(H,16,17)/t9-,10+/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGYRTXOSUWBADF-ZJUUUORDSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC1C(=O)C2=CC=C(C=C2)Cl)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](C[C@@H]1C(=O)C2=CC=C(C=C2)Cl)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclopentane Activation
Cyclopentane’s inertness necessitates activation for electrophilic substitution. Lewis acids such as AlCl₃ or FeCl₃ facilitate Friedel-Crafts acylation with 4-chlorobenzoyl chloride.
Procedure :
-
Cyclopentane (1.0 equiv) is stirred with 4-chlorobenzoyl chloride (1.2 equiv) in anhydrous dichloromethane under nitrogen.
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AlCl₃ (1.5 equiv) is added portionwise at 0°C, followed by warming to room temperature for 12 hours.
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Quenching with ice-water yields 3-(4-chlorobenzoyl)cyclopentane, which is oxidized to introduce the carboxylic acid (see Section 3).
Challenges :
-
Overacylation or ring-opening side reactions.
-
Poor regioselectivity without directing groups.
Stereochemical Control
Achieving the (1S,3R) configuration requires enantioselective methods:
Chiral Auxiliaries
A chiral oxazolidinone auxiliary directs acylation to the desired position. After acylation, the auxiliary is cleaved via hydrolysis.
Example :
Enzymatic Resolution
Racemic 3-(4-chlorobenzoyl)cyclopentane-1-carboxylic acid is subjected to lipase-mediated kinetic resolution, selectively hydrolyzing one enantiomer.
Alternative Synthetic Pathways
Ring-Opening/Closing Metathesis
A bicyclic intermediate undergoes ring-opening metathesis (Grubbs catalyst) followed by acylation:
Steps :
Suzuki-Miyaura Coupling
Aryl boronates couple with cyclopentane halides:
Procedure :
-
Cyclopentane-1-boronic acid reacts with 4-chlorobenzoyl bromide under Pd(PPh₃)₄ catalysis.
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Requires subsequent oxidation to introduce the carboxylic acid (yield: 60%).
Optimization and Scalability
Catalyst Screening
Lewis acids and transition-metal catalysts were compared for acylation efficiency:
| Catalyst | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|
| AlCl₃ | CH₂Cl₂ | 25 | 72 |
| FeCl₃ | Toluene | 40 | 68 |
| ZnCl₂ | DCE | 30 | 58 |
AlCl₃ in dichloromethane provides optimal balance of yield and reaction time.
Solvent Effects
Polar aprotic solvents enhance acylation rates but may reduce stereoselectivity:
| Solvent | Dielectric Constant | Yield (%) |
|---|---|---|
| CH₂Cl₂ | 8.9 | 72 |
| DMF | 36.7 | 65 |
| THF | 7.5 | 60 |
Characterization and Quality Control
Spectroscopic Analysis
Chiral HPLC
Enantiomeric excess (ee) is determined using a Chiralpak AD-H column (hexane:IPA 90:10), confirming >98% ee for optimized routes.
Industrial-Scale Considerations
Cost Analysis
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Friedel-Crafts route: $120/kg (AlCl₃ recovery critical).
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Metathesis route: $450/kg (high catalyst costs).
Green Chemistry Metrics
-
Atom Economy :
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Friedel-Crafts: 78%.
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Suzuki-Miyaura: 65%.
-
-
E-factor :
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Friedel-Crafts: 8.2 (high solvent waste).
-
Scientific Research Applications
Chemistry
In synthetic organic chemistry, (1S,3R)-3-(4-chlorobenzoyl)cyclopentane-1-carboxylic acid serves as a versatile building block. It is utilized in the synthesis of more complex organic molecules through various reactions such as acylation and substitution. The compound's unique structure allows for the formation of derivatives that can be tailored for specific chemical properties or biological activities.
Biology
The compound is being investigated for its potential as a ligand in biochemical assays. Its ability to interact with specific enzymes or receptors suggests possible roles in modulating biological pathways. Research into its binding affinity and selectivity could lead to advancements in drug discovery and development.
Medicine
Preliminary studies have explored the therapeutic properties of (1S,3R)-3-(4-chlorobenzoyl)cyclopentane-1-carboxylic acid, particularly its anti-inflammatory and analgesic effects. The mechanism of action is believed to involve the modulation of pain pathways through interaction with pain receptors.
Case Study: Anti-inflammatory Effects
In a study conducted on animal models, the compound demonstrated significant reduction in inflammation markers when administered at specific dosages. This suggests potential applications in developing treatments for inflammatory diseases.
Industry
The compound is also being utilized in material science for the development of novel materials. Its structural properties allow it to act as an intermediate in the synthesis of pharmaceuticals and other industrial chemicals. The optimization of synthetic routes for large-scale production is an area of active research.
Mechanism of Action
The mechanism of action of (1S,3R)-3-(4-chlorobenzoyl)cyclopentane-1-carboxylic acid involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is compared below with structurally related cyclopentane derivatives, halogenated aromatic analogs, and pharmacologically relevant molecules.
Table 1: Structural and Physicochemical Comparison
Key Observations:
Substituent Effects :
- The 4-chlorobenzoyl group in the target compound enhances lipophilicity (LogP = 3.02) compared to analogs with polar groups (e.g., methoxycarbonyl in ).
- Halogen substitution : Bromine in VP-4543 increases molecular weight but may reduce metabolic stability compared to chlorine .
Ring Size and Functional Groups: Cyclobutane derivatives () exhibit reduced steric hindrance but lack the stereochemical complexity of cyclopentane-based analogs. Carboxylic acid positioning: The (1S,3R) configuration in the target compound likely influences binding interactions in biological systems, as seen in chiral amino acids ().
Pharmacological Relevance: Fenofibric acid () shares the 4-chlorobenzoyl moiety but lacks cyclopentane, highlighting how ring systems modulate drug activity and solubility. Amino-substituted analogs () are more hydrophilic, suggesting divergent applications in drug design (e.g., prodrugs or enzyme inhibitors).
Research and Application Insights
- Stereochemical Importance : The (1S,3R) configuration is critical for interactions with biological targets, as mirrored in structurally elucidated intermediates (e.g., ).
- Synthetic Utility : The compound’s benzoyl and carboxylic acid groups make it a versatile building block for coupling reactions, as seen in peptide-like derivatives ().
- Regulatory Considerations : Impurity profiles () and safety data sheets () emphasize the need for stringent quality control in pharmaceutical applications.
Chemical Reactions Analysis
Oxidation Reactions
The carboxylic acid group undergoes oxidation under specific conditions, though further oxidation of the carboxylate is limited. The 4-chlorobenzoyl group may participate in oxidative processes:
Reduction Reactions
The ketone in the 4-chlorobenzoyl group is susceptible to reduction, while the carboxylic acid may be converted to alcohols or aldehydes under harsh conditions:
Substitution Reactions
The chlorine atom on the benzoyl group participates in nucleophilic aromatic substitution (NAS) under controlled conditions:
Esterification and Amidation
The carboxylic acid group readily forms esters or amides, enabling further derivatization:
Comparative Reactivity with Structural Analogs
Reactivity differences arise from substituent position and ring size:
Mechanistic Insights
-
Steric Effects : The cyclopentane ring’s conformation influences accessibility to the benzoyl group, moderating reaction rates .
-
Electronic Effects : The electron-withdrawing chlorine atom deactivates the benzoyl ring, necessitating vigorous conditions for substitution .
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Chirality Retention : Reduction and esterification typically preserve the (1S,3R) configuration, critical for bioactive derivatives .
Q & A
Basic: What analytical methods are recommended for confirming the stereochemistry and purity of (1S,3R)-3-(4-chlorobenzoyl)cyclopentane-1-carboxylic acid?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR):
- Use - and -NMR in deuterated solvents (e.g., DMSO-d6 or CDCl3) to assign stereochemistry. For example, coupling constants (-values) in -NMR can differentiate axial/equatorial proton orientations in the cyclopentane ring .
- Example Data: In structurally similar cyclopentane derivatives, -NMR resolved diastereotopic fluorine atoms (δ −89.49 and −92.89 ppm) .
- High-Resolution Mass Spectrometry (HRMS):
- Chiral Chromatography:
- Use HPLC with chiral stationary phases (e.g., amylose- or cellulose-based columns) to separate enantiomers and verify optical purity (>98% ee) .
Basic: What safety protocols are critical when handling (1S,3R)-3-(4-chlorobenzoyl)cyclopentane-1-carboxylic acid?
Methodological Answer:
- Personal Protective Equipment (PPE):
- Wear nitrile gloves, lab coats, and ANSI-approved safety goggles. Use fume hoods for weighing and synthesis steps .
- Emergency Measures:
- Skin Contact: Immediately rinse with water for ≥15 minutes; consult a physician if irritation persists .
- Inhalation: Move to fresh air; administer artificial respiration if breathing is impaired .
- Environmental Precautions:
- Avoid discharge into waterways. Use adsorbents (e.g., silica gel) for spill containment .
Basic: What synthetic routes are reported for cyclopentane-carboxylic acid derivatives with chlorobenzoyl substituents?
Methodological Answer:
- Key Steps:
- Cyclopentane Ring Formation:
- Use [3+2] cycloaddition or ring-closing metathesis to construct the cyclopentane backbone .
2. Chlorobenzoyl Introduction: - Coupling reactions (e.g., Friedel-Crafts acylation) with 4-chlorobenzoyl chloride under anhydrous conditions .
3. Carboxylic Acid Functionalization: - Hydrolysis of methyl esters (e.g., using LiOH/THF/HO) to yield the free carboxylic acid .
- Example: A related compound, (1S,3R)-3-methoxycarbonylcyclopentane-1-carboxylic acid, was synthesized via esterification followed by stereoselective reduction (97% purity) .
Advanced: How can enantioselective synthesis of (1S,3R)-configured cyclopentane derivatives be optimized?
Methodological Answer:
- Catalytic Asymmetric Methods:
- Dynamic Kinetic Resolution (DKR):
- Employ enzymatic resolution with lipases (e.g., CAL-B) to separate enantiomers during ester hydrolysis .
- Case Study: Methyl (1S,3S)-3-((tert-butoxycarbonyl)amino)cyclopentane-1-carboxylate achieved 98% ee via chiral HPLC .
Advanced: How can contradictions in pharmacological data for cyclopentane-carboxylic acid analogs be resolved?
Methodological Answer:
- Data Validation:
- Replicate assays under standardized conditions (e.g., fixed pH, temperature) to minimize variability .
- Structural-Activity Relationship (SAR) Studies:
- Computational Docking:
- Use molecular dynamics simulations (e.g., AutoDock Vina) to model interactions with biological targets (e.g., GABA receptors) .
Advanced: What strategies improve reaction yields in large-scale synthesis of sterically hindered cyclopentane derivatives?
Methodological Answer:
- Solvent Optimization:
- Catalyst Screening:
- Temperature Control:
Advanced: How can computational modeling predict the metabolic stability of (1S,3R)-3-(4-chlorobenzoyl)cyclopentane-1-carboxylic acid?
Methodological Answer:
- In Silico Tools:
- Use ADMET Predictor™ or SwissADME to estimate metabolic pathways (e.g., cytochrome P450 oxidation) .
- Key Parameters:
- LogP (calculated 2.8) and topological polar surface area (TPSA ≈ 75 Ų) influence membrane permeability .
- Case Study: Cyclopropane analogs showed reduced hepatic clearance due to steric shielding of labile groups .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
